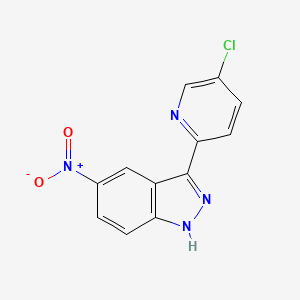
3-(5-chloropyridin-2-yl)-5-nitro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-chloropyridin-2-yl)-5-nitro-1H-indazole is a heterocyclic compound that contains both pyridine and indazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 3-(5-chloropyridin-2-yl)-5-nitro-1H-indazole typically involves multiple steps. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution to introduce the nitro group.
Cyclization: The final step involves cyclization to form the indazole ring.
Chemical Reactions Analysis
3-(5-chloropyridin-2-yl)-5-nitro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-chloropyridin-2-yl)-5-nitro-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(5-chloropyridin-2-yl)-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(5-chloropyridin-2-yl)-5-nitro-1H-indazole can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine moiety and exhibit similar chemical reactivity.
Indazole derivatives: These compounds share the indazole moiety and have similar biological activities.
Nitro compounds: These compounds contain the nitro group and undergo similar chemical reactions.
The uniqueness of this compound lies in its combination of the pyridine and indazole moieties, which confer specific chemical and biological properties .
Properties
CAS No. |
1356087-98-3 |
|---|---|
Molecular Formula |
C12H7ClN4O2 |
Molecular Weight |
274.66 g/mol |
IUPAC Name |
3-(5-chloropyridin-2-yl)-5-nitro-1H-indazole |
InChI |
InChI=1S/C12H7ClN4O2/c13-7-1-3-11(14-6-7)12-9-5-8(17(18)19)2-4-10(9)15-16-12/h1-6H,(H,15,16) |
InChI Key |
RBAXEESELVKDSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


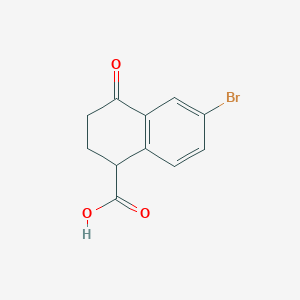

![3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851381.png)

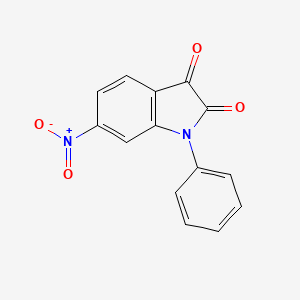
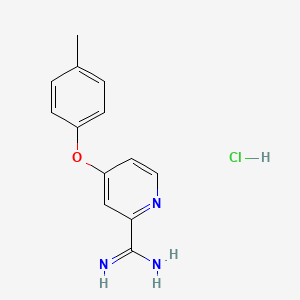
![3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11851409.png)
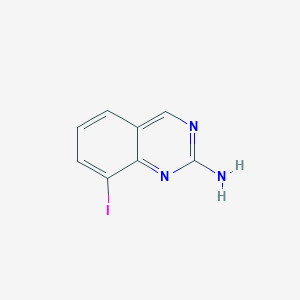
![1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B11851429.png)

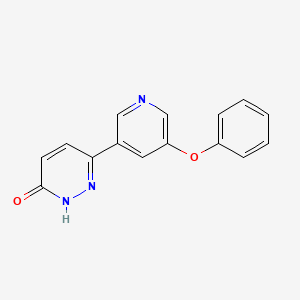
![N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11851446.png)


